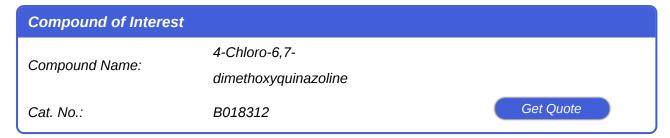


The Quinazoline Scaffold: A Cornerstone in Modern Drug Discovery

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An In-depth Technical Guide on the Biological Activity of **4-Chloro-6,7-dimethoxyquinazoline** and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-6,7-dimethoxyquinazoline stands as a pivotal scaffold in medicinal chemistry, serving as a crucial intermediate in the synthesis of a multitude of biologically active compounds. While the core molecule itself is primarily a synthetic precursor, its derivatives have demonstrated a remarkable breadth of pharmacological activities. This technical guide delves into the extensive biological landscape of compounds derived from this versatile quinazoline core, with a particular focus on their well-established roles as potent enzyme inhibitors in oncology and other therapeutic areas. We will explore the quantitative measures of their activity, detail the experimental protocols used for their evaluation, and visualize the key signaling pathways they modulate.

Introduction: The Versatility of the 4-Chloro-6,7-dimethoxyquinazoline Core

Quinazoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse biological activities. These activities



include anticancer, anti-HIV, antimicrobial, anti-inflammatory, and antihypertensive effects.[1] The **4-Chloro-6,7-dimethoxyquinazoline** moiety, in particular, is a key building block for a number of clinically significant drugs. Its importance lies in the reactivity of the chlorine atom at the 4-position, which allows for facile nucleophilic substitution, enabling the synthesis of a wide array of 4-substituted derivatives.[2] This has led to the development of highly potent and selective inhibitors of various enzymes, most notably tyrosine kinases.

Anticancer Activity: Targeting Key Signaling Pathways

The most prominent biological activity associated with derivatives of **4-Chloro-6,7-dimethoxyquinazoline** is their potent anticancer efficacy, primarily through the inhibition of receptor tyrosine kinases (RTKs). These enzymes play a critical role in cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.

Inhibition of the Epidermal Growth Factor Receptor (EGFR) Family

A significant number of 4-anilinoquinazoline derivatives, synthesized from the **4-chloro-6,7-dimethoxyquinazoline** precursor, have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and its family members, such as HER2 (ErbB2).[3][4][5] Overexpression or mutation of EGFR is a common driver in various epithelial cancers, making it a prime therapeutic target.[3]

The inhibitory potency of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the activity of the target enzyme or the proliferation of cancer cells by 50%. The following tables summarize the in vitro inhibitory activities of several key 4-anilinoquinazoline-based drugs.

Table 1: In Vitro Kinase Inhibitory Activity of Quinazoline-Based Drugs



Compound	Target Kinase	IC50 (nM)	Assay Conditions
Gefitinib	EGFR (Tyr1173)	37	Cell-free assay
EGFR (Tyr992)	37	Cell-free assay	
EGFR (NR6W cells)	26	Cell-free assay	
EGFR (NR6W cells)	57	Cell-free assay	
Erlotinib	EGFR	2	Cell-free assay
Lapatinib	EGFR	10.8	Cell-free assay
HER2 (ErbB2)	9.2	Cell-free assay	
HER4 (ErbB4)	367	Cell-free assay	
Vandetanib	VEGFR2	40	Cell-free assay
VEGFR3	110	Cell-free assay	
EGFR	500	Cell-free assay	-
RET	130	Recombinant enzyme assay	-

Data sourced from multiple studies.[6][7][8][9]

Table 2: Cellular Antiproliferative Activity of Quinazoline-Based Drugs



Compound	Cell Line	IC50
Gefitinib	H3255 (EGFR-mutant lung adenocarcinoma)	0.003 μΜ
PC-9 (EGFR-mutant lung adenocarcinoma)	0.077 μΜ	
11-18 (EGFR-mutant lung adenocarcinoma)	0.39 μΜ	_
Erlotinib	HNSCC cells (Head and Neck)	20 nM
A549 (NSCLC)	5.3 μM (24h)	
Lapatinib	UACC-812 (HER2- overexpressing breast cancer)	0.010 μmol/L
MDA-MB-231 (EGFR- expressing breast cancer)	18.6 μmol/L	
Vandetanib	HNSCC cell lines	0.13 to 2.0 μM
A549 (NSCLC)	2.7 μΜ	
Calu-6 (NSCLC)	13.5 μΜ	_
WHI-P154	U373 & U87 (Glioblastoma)	Micromolar concentrations

Data sourced from multiple studies.[10][11][12][13][14][15][16][17]

Dual Inhibition of EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR)

Some derivatives, such as Vandetanib, exhibit a broader inhibitory profile, targeting not only EGFR but also the Vascular Endothelial Growth Factor Receptor (VEGFR).[8][12][18] VEGFR is a key regulator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Dual inhibition of both EGFR and VEGFR signaling pathways offers a more comprehensive approach to cancer therapy.

Other Biological Activities



Beyond their well-established role in oncology, derivatives of the **4-Chloro-6,7-dimethoxyquinazoline** scaffold have been investigated for a range of other biological activities.

Antimicrobial Activity

Certain 6,7-dimethoxyquinazoline derivatives have shown promising antimicrobial activity against various pathogenic bacteria and fungi.[1][19][20] For instance, some synthesized compounds exhibited inhibitory effects against Staphylococcus aureus, Bacillus cereus, Pseudomonas aeruginosa, and Candida albicans.[19]

Anti-inflammatory Activity

The anti-inflammatory potential of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives has also been explored.

Experimental Protocols

The determination of the biological activity of these compounds relies on a set of standardized in vitro assays. Below are detailed methodologies for two of the most common experiments.

In Vitro Kinase Assay

This assay is designed to measure the direct inhibitory effect of a compound on the activity of a specific kinase enzyme.

Objective: To determine the IC50 value of a test compound against a target kinase.

Materials:

- Recombinant human kinase (e.g., EGFR, VEGFR2)
- Kinase-specific substrate peptide
- Test compound (dissolved in DMSO)
- ATP (Adenosine 5'-triphosphate)
- Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)



- 96-well microtiter plates
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- Plate reader for luminescence or absorbance measurement

Procedure:

- Compound Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer. Ensure the final DMSO concentration is kept low (typically ≤1%) to avoid solvent effects.
- Reaction Setup: In a 96-well plate, add the kinase, the test compound at various concentrations, and the kinase-specific substrate.
- Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to each well.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.
- Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is directly proportional to the kinase activity.
- Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[21][22][23] [24][25]

MTT Cell Proliferation Assay

This colorimetric assay is a widely used method to assess the cytotoxic or antiproliferative effects of a compound on cancer cell lines.

Objective: To determine the IC50 value of a test compound on the proliferation of a specific cell line.

Materials:



- Cancer cell line of interest
- Complete cell culture medium
- Test compound (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., acidified isopropanol or DMSO)
- 96-well cell culture plates
- Spectrophotometer (ELISA reader)

Procedure:

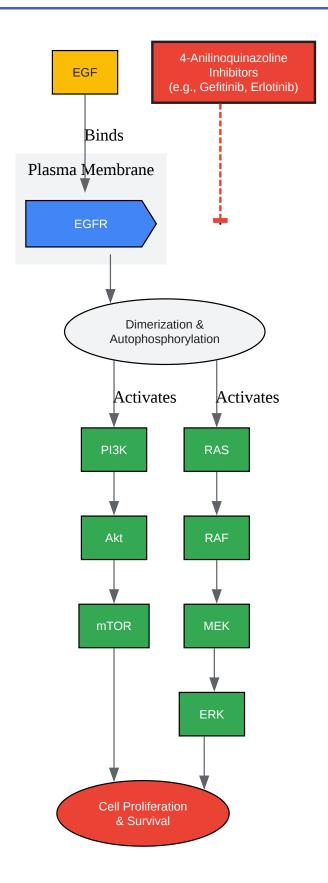
- Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
- Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a no-cell control.
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[26][27][28][29]
- Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the resulting purple solution at a
 wavelength of 570 nm using a spectrophotometer. A reference wavelength of 630 nm can be
 used to subtract background absorbance.[26]
- Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[27]
 [28][29]



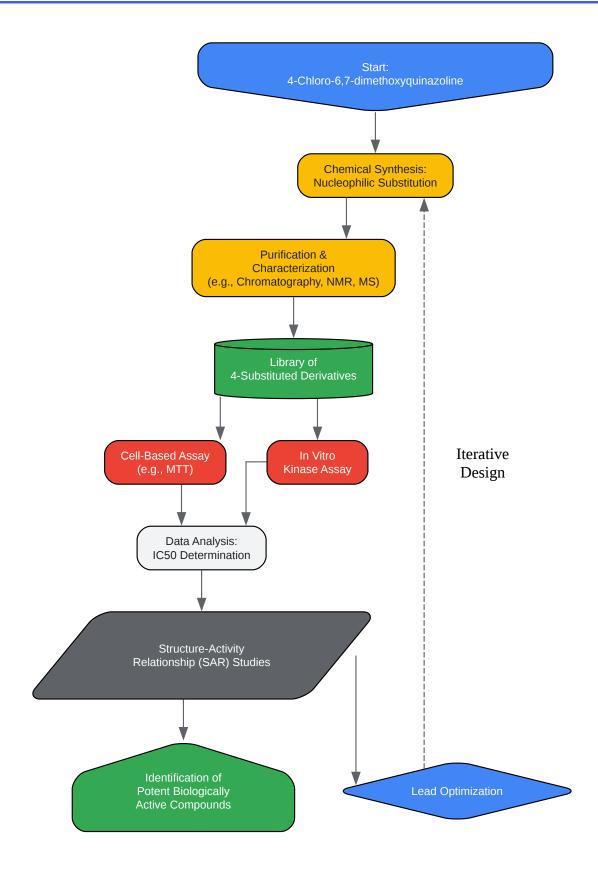
Visualization of Signaling Pathways and Workflows EGFR Signaling Pathway and Inhibition

The following diagram illustrates the canonical EGFR signaling pathway and the point of inhibition by 4-anilinoquinazoline derivatives like gefitinib and erlotinib.









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